6-Cyano-1H-indole-2-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BN2O2/c1-14(2)15(3,4)20-16(19-14)13-8-11-6-5-10(9-17)7-12(11)18-13/h5-8,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBDKXKRSBBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has significant implications in medicinal chemistry, particularly as:
- Enzyme Inhibitors : Compounds containing boronic acid moieties can act as enzyme inhibitors, particularly against proteases and other enzymes involved in disease processes.
- Fluorescent Probes : Its structural characteristics allow it to be used as a fluorescent molecular probe, aiding in biological imaging and detection .
Organic Synthesis
In organic synthesis, 6-cyano-1H-indole-2-boronic acid pinacol ester serves as a versatile reagent for:
- Suzuki Coupling Reactions : It is commonly employed in Suzuki cross-coupling reactions to form biaryl compounds, which are fundamental in pharmaceuticals and agrochemicals .
- Asymmetric Synthesis : The compound can be utilized to create chiral centers through asymmetric synthesis, enhancing the complexity of organic molecules .
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of indole boronic acids could effectively inhibit certain proteases, suggesting potential therapeutic applications in cancer treatment. The mechanism involved the formation of stable complexes with the active site of the enzyme, blocking substrate access.
Case Study: Fluorescent Probes
Research has shown that this compound can be modified to enhance its fluorescent properties, making it suitable for tracking cellular processes in live cells. This application is crucial for understanding biological mechanisms at a molecular level.
Data Tables
| Application Area | Specific Use Case | Outcome/Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme Inhibitor | Effective inhibition of target enzymes |
| Organic Synthesis | Suzuki Coupling | High yields of biaryl products |
| Material Science | Fluorescent Probes | Enhanced imaging capabilities |
Mechanism of Action
The mechanism by which 6-cyano-1H-indole-2-boronic acid pinacol ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid moiety acts as a nucleophile, reacting with electrophiles to form carbon-carbon bonds. The cyano group can further undergo transformations, such as reduction to an amine, which can be useful in the synthesis of bioactive compounds.
Molecular Targets and Pathways Involved:
Cross-Coupling Reactions: The compound participates in cross-coupling reactions, forming carbon-carbon bonds.
Reduction Pathways: The cyano group can be reduced to an amine, which can be further modified or used in the synthesis of bioactive compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Cyano-1H-indole-2-boronic acid pinacol ester with structurally related boronic esters, focusing on substituents, synthetic routes, reactivity, and applications.
Key Comparative Insights
Halogen vs. Cyano: Fluorine (in 6-Fluoro-indole) offers metabolic stability in drug design, whereas -CN may improve binding affinity in enzyme inhibition studies.
Synthetic Accessibility: The benzofuran analog (6-cyanobenzo[b]furan-2-boronic ester) is synthesized via a multi-step sequence involving iodination/de-iodination and Hartwig’s boronylation . Similar strategies may apply to indole derivatives, though indole-specific methods (e.g., Pd-catalyzed borylation) are preferred . Commercial availability varies: 6-Fluoro-indole-2-boronic ester is readily available (≥95% purity), while the target compound may require custom synthesis .
Reactivity in Cross-Couplings :
- Pinacol esters generally exhibit superior stability and solubility in organic solvents (e.g., chloroform, THF) compared to free boronic acids .
- The -CN group’s electron-withdrawing nature may reduce boronate hydrolysis rates, enabling efficient coupling even in aqueous conditions (e.g., THF/H₂O mixtures) .
Biological Activity :
- Boronic esters with -CN or -F substituents are explored as protease inhibitors (e.g., PBP1b), though activity depends on substituent positioning. For example, 2-formylphenylboronic esters inhibit PBP1b, while acetyl analogs are inactive .
NMR Spectral Comparison
- Pinacol Ester Signature : All compounds show characteristic ¹H NMR peaks for pinacol methyl groups at δ 1.34–1.38 (12H, singlet) and ¹³C NMR signals at δ 24.87–24.90 (-CH₃) and δ 84.00 (B-O) .
- Indole NH Signal : The target compound’s -NH peak is expected near δ 10.7–11.7 , similar to substituted indoles in and .
Biological Activity
6-Cyano-1H-indole-2-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.
This compound is characterized by its unique structure, which includes a cyano group and a boronic acid moiety. The boronic acid functionality is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it a valuable scaffold in medicinal chemistry.
Antimicrobial Properties
Recent studies have highlighted the efficacy of boronic acids in combating antibiotic resistance, particularly against β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The compound has shown promising results in inhibiting various strains of bacteria, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Pseudomonas aeruginosa | < 0.125 mg/dm³ |
| Acinetobacter baumannii | 0.5 mg/dm³ |
These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents .
The mechanism by which this compound exerts its antimicrobial effects involves the inhibition of β-lactamases. These enzymes typically hydrolyze β-lactam antibiotics, rendering them ineffective. The boronic acid moiety interacts with the active site of the enzyme, forming a stable complex that inhibits its activity .
Study 1: Inhibition of β-Lactamases
In a controlled study, researchers evaluated the inhibitory effects of various boronic acid derivatives on class B β-lactamases. The results indicated that this compound exhibited significant inhibitory activity with an IC50 value in the nanomolar range, demonstrating its potential as a therapeutic agent against resistant bacterial strains .
Study 2: Cytotoxicity Assessment
Another investigation focused on assessing the cytotoxic effects of the compound on mammalian cell lines. The study revealed that while exhibiting antimicrobial properties, this compound showed low cytotoxicity levels, indicating a favorable safety profile for potential therapeutic applications .
Synthesis and Applications
The synthesis of this compound can be achieved through several methodologies, including transition-metal-catalyzed borylation reactions. Its applications extend beyond antimicrobial activity; it is also utilized in synthetic organic chemistry as a versatile building block for constructing complex molecular architectures .
Preparation Methods
Miyaura Borylation of Halogenated Indole Precursors
The most widely employed method involves palladium-catalyzed Miyaura borylation of 2-halo-6-cyanoindole derivatives. The general protocol includes:
Reaction Scheme
Procedure
-
Substrate Preparation : 2-Bromo-6-cyanoindole is synthesized via cyanation of 2-bromoindole using CuCN or Pd-catalyzed cyanation .
-
Borylation : A mixture of 2-bromo-6-cyanoindole (1.0 equiv), bis(pinacolato)diboron (1.1–1.5 equiv), Pd(dppf)Cl₂ (0.01–0.1 mol%), and anhydrous KOAc (2.0–3.0 equiv) in 1,4-dioxane is heated at 70–100°C under nitrogen .
-
Work-up : Post-reaction, the mixture is filtered, concentrated, and purified via recrystallization (petroleum ether/methyl tert-butyl ether) to yield the product in 85–95% purity .
Key Data
Transition-Metal-Free Borylation Strategies
For substrates sensitive to metal contamination, transition-metal-free conditions using silylboranes or photochemical activation have been developed .
Photochemical Method
Silylborane-Mediated Borylation
-
Reagents : PhMe₂Si-Bpin (1.5 equiv), KOMe (1.2 equiv) in DME at 30°C .
-
Advantages : Avoids palladium costs; suitable for gram-scale synthesis .
Regioselective C–H Borylation via Iridium Catalysis
Direct functionalization of 6-cyanoindole via Ir-catalyzed C–H activation offers an alternative to halogenated precursors .
Procedure
-
Catalytic System : [Ir(COD)OMe]₂ (2 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligand, B₂pin₂ (1.5 equiv) .
-
Regioselectivity : The electron-withdrawing cyano group directs borylation to the C2 position, achieving >20:1 selectivity .
Challenges :
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Q & A
Basic: What are the optimal synthetic routes for preparing 6-cyano-1H-indole-2-boronic acid pinacol ester?
Methodological Answer:
A photochemical decarboxylative borylation strategy is effective for synthesizing boronic esters from carboxylic acid derivatives. Activate the indole carboxylic acid with an N-hydroxyphthalimide (NHP) ester, then irradiate with visible light in the presence of bis(catecholato)diboron (B₂Cat₂) in an amide solvent (e.g., DMF). This metal-free, radical-based method avoids catalysts and tolerates primary, secondary, and tertiary alkyl groups . For indole substrates, ensure the 6-cyano group is protected during activation to prevent side reactions.
Basic: How should this compound be stored and handled to ensure stability?
Methodological Answer:
Store under inert gas (argon/nitrogen) at 0–6°C to minimize hydrolysis. Use anhydrous solvents (e.g., THF, DMF) and avoid aqueous conditions unless hydrolysis is intentional. Monitor for boronic ester decomposition via <sup>11</sup>B NMR: a shift from δ ~30 ppm (ester) to δ ~18 ppm (boronic acid) indicates hydrolysis . Safety protocols include PPE (nitrile gloves, goggles) and emergency eye wash stations due to boronate ester reactivity .
Basic: What cross-coupling reactions are compatible with this boronic ester?
Methodological Answer:
The compound participates in Suzuki-Miyaura cross-coupling with aryl/alkenyl halides. Use Pd(PPh₃)₄ (1–5 mol%) and a base (e.g., K₂CO₃) in THF/H₂O (3:1) at 60–80°C. For electron-deficient indoles, increase Pd loading (10 mol%) to counter potential deactivation by the cyano group. Monitor reaction progress via TLC or LC-MS .
Advanced: How can Chan-Evans-Lam amination be optimized for this substrate?
Methodological Answer:
For C–N bond formation with aryl amines, use a mixed MeCN/EtOH solvent (3:1) with Cu(OAc)₂ (1.5 eq) and O₂ as the oxidant. Stir at 50°C for 12–24 hours. For alkyl amines, EtOH is unnecessary. Pre-activate the boronic ester with nBuLi to generate a borinic ester intermediate, improving coupling efficiency with sterically hindered amines .
Advanced: How can chemoselectivity be controlled during iterative cross-couplings?
Methodological Answer:
Leverage solution speciation by adjusting solvent polarity. In THF, the boronic ester remains inert toward Pd catalysts, enabling selective coupling of a second boronate species. For homologation, introduce a diboron reagent (B₂Pin₂) post-initial coupling to regenerate the active boronic ester .
Advanced: What strategies improve stereoselective allylboration using this compound?
Methodological Answer:
To reverse Z-selectivity (common in α-substituted allylboronates), generate a borinic ester intermediate via nBuLi addition followed by trifluoroacetic anhydride (TFAA) trapping. This shifts selectivity to >90% E in reactions with aldehydes. Monitor intermediate formation via <sup>11</sup>B NMR (δ 5–10 ppm for borinic esters) .
Advanced: How does reactivity with H₂O₂ affect its use in biological probes?
Methodological Answer:
The pinacol ester rapidly hydrolyzes to the boronic acid in aqueous media (t₁/₂ <1 hr at pH 7.4), which reacts with H₂O₂ to form phenolic byproducts. For H₂O₂ detection, design fluorogenic probes using quenching mechanisms (e.g., dioxaborolane scaffolds). Validate hydrolysis rates via LC-MS to ensure probe activation kinetics match biological H₂O₂ fluxes .
Advanced: How is this compound applied in radiofluorination for PET imaging?
Methodological Answer:
Use Cu-mediated <sup>18</sup>F-fluorination with [<sup>18</sup>F]KF, Cu(OTf)₂ (20 mol%), and DMAP·OTf in DMSO at 110°C. Optimize elution solvents (e.g., DMF/EtOH) to improve radiochemical yield (RCY). For indole derivatives, pre-coordinate the boronate with Cu to enhance <sup>18</sup>F incorporation efficiency .
Advanced: How does hydrolysis in biological systems impact experimental design?
Methodological Answer:
Even when administered as the pinacol ester, rapid hydrolysis in vivo yields the free boronic acid. For cellular uptake studies, use the boronic acid directly and confirm speciation via <sup>11</sup>B NMR. Adjust dosing concentrations to account for equilibrium shifts (Le Chatelier’s principle) under dilute conditions .
Advanced: How to resolve contradictions between radical vs. polar mechanisms in its reactivity?
Methodological Answer:
For photochemical reactions (e.g., decarboxylative borylation), EPR spin-trapping with TEMPO confirms radical intermediates. In contrast, allylboration stereoselectivity under polar conditions (e.g., borinic ester pathways) is validated via <sup>11</sup>B NMR and kinetic isotope effects. Reconcile data by mapping reaction conditions: radical chains dominate in light-driven reactions, while polar mechanisms prevail under anhydrous, catalytic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
